molecular formula C13H13ClN2 B11878144 Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- CAS No. 59194-39-7

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-

Cat. No.: B11878144
CAS No.: 59194-39-7
M. Wt: 232.71 g/mol
InChI Key: UMCGKFJZALRTPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine typically involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate under acid catalysis conditions. This reaction proceeds at room temperature in methanol, resulting in the formation of N-vinyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The

Properties

CAS No.

59194-39-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine

InChI

InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3

InChI Key

UMCGKFJZALRTPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl

Origin of Product

United States

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